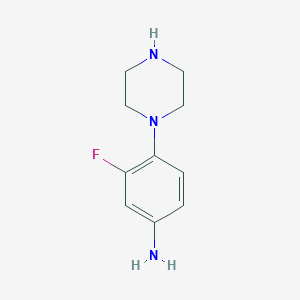

3-Fluoro-4-(piperazin-1-yl)aniline

Description

3-Fluoro-4-(piperazin-1-yl)aniline is a fluorinated aromatic amine featuring a piperazine ring at the para position relative to the amino group. This compound is synthesized via catalytic hydrogenation of its nitro precursor (e.g., 3-fluoro-4-(piperazin-1-yl)nitrobenzene) using Pd/C under hydrogen atmosphere, yielding a brown solid with a melting point of 188–190°C . Key spectroscopic data includes IR absorption bands at 3337 cm⁻¹ (NH stretch) and 1233 cm⁻¹ (C-F stretch), confirming its structural identity . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting agents.

Properties

IUPAC Name |

3-fluoro-4-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-7-8(12)1-2-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLYFTBNHMEFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441032 | |

| Record name | 3-Fluoro-4-(piperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212694-67-2 | |

| Record name | 3-Fluoro-4-(piperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(piperazin-1-yl)aniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The starting material, 3-fluoroaniline, undergoes nucleophilic aromatic substitution with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Fluoro-4-(piperazin-1-yl)aniline can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also enhances the reproducibility and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide, elevated temperatures.

Major Products:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amines, reduced aniline derivatives.

Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 3-Fluoro-4-(piperazin-1-yl)aniline features a fluorine atom at the meta position of an aniline ring, with a piperazine moiety at the para position. This unique arrangement contributes to its reactivity and biological activity. The synthesis typically involves the reduction of nitro derivatives or other functionalized precursors under controlled conditions, often utilizing catalysts like palladium on carbon for efficient hydrogenation.

Medicinal Chemistry

3-Fluoro-4-(piperazin-1-yl)aniline has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known central nervous system (CNS) drugs. The piperazine ring is commonly found in many CNS-targeting drugs, making this compound a candidate for developing new therapeutic agents aimed at treating conditions such as anxiety and depression.

Case Study: Antitumor Activity

Research has demonstrated that 3-Fluoro-4-(piperazin-1-yl)aniline exhibits notable antitumor activity. A study evaluated its effects on various cancer cell lines, revealing significant inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways involved in cancer progression .

Table 1: Antitumor Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Modulation of signaling pathways |

Antimicrobial Properties

The compound has also shown promising antimicrobial properties. In vitro studies indicated effectiveness against various bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Agrochemicals and Dyes

3-Fluoro-4-(piperazin-1-yl)aniline serves as an organic intermediate in the production of agrochemicals and dyes. Its unique chemical properties enhance the stability and activity of synthesized compounds, making it valuable in agricultural applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Impact of Substituents

- The methyl derivative (CAS 221198-99-8) is a key intermediate in kinase inhibitor development .

- Propyl Group (C₁₃H₂₀FN₃) : Extends alkyl chain length, further enhancing hydrophobicity. This derivative (CAS 1026156-06-8) is commercially available for drug discovery applications .

- 4-Fluorophenyl Group (C₁₆H₁₇F₂N₃) : Adds aromaticity and electron-withdrawing fluorine atoms, which may enhance π-π stacking interactions in biological targets .

- Acetyl Group (C₁₂H₁₅FN₃O) : Reduces piperazine basicity, altering solubility and interaction with acidic environments (e.g., lysosomes) .

Biological Activity

3-Fluoro-4-(piperazin-1-yl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

3-Fluoro-4-(piperazin-1-yl)aniline is characterized by the presence of a fluorine atom at the meta position relative to an amino group on a phenyl ring, with a piperazine moiety attached to the para position. The synthesis typically involves the reduction of nitro derivatives or other functionalized precursors under controlled conditions. For instance, one method involves hydrogenation using palladium on carbon as a catalyst, yielding the target compound with an impressive efficiency .

Antitumor Activity

Research has shown that 3-Fluoro-4-(piperazin-1-yl)aniline exhibits notable antitumor activity. A study evaluated its effects on various cancer cell lines and found that it inhibited cell proliferation significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating that 3-Fluoro-4-(piperazin-1-yl)aniline could serve as a lead compound for developing new antibiotics .

The biological activity of 3-Fluoro-4-(piperazin-1-yl)aniline can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for tumor growth and microbial survival.

- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

- DNA Interaction : Some studies suggest that it can bind to DNA, interfering with replication and transcription processes .

Case Studies and Research Findings

Several studies have documented the biological activity of 3-Fluoro-4-(piperazin-1-yl)aniline:

Q & A

Basic: What are the standard synthetic routes for 3-fluoro-4-(piperazin-1-yl)aniline, and how can reaction efficiency be optimized?

Answer:

A common method involves catalytic hydrogenation of the nitro precursor using Pd/C under hydrogen pressure. For example, dissolving 4.00 g of the nitro compound in anhydrous methanol with Pd/C (10% w/w) at 45–50 psi for 72 hours yields the target compound in 86% yield . Optimization strategies include:

- Catalyst loading : Adjusting Pd/C ratios to balance cost and reactivity.

- Solvent choice : Methanol is preferred due to its polarity and ease of removal.

- Temperature control : Room temperature minimizes side reactions.

Advanced purification via silica gel chromatography (e.g., CH₂Cl₂:MeOH 9:1) ensures high purity.

Advanced: How does 3-fluoro-4-(piperazin-1-yl)aniline contribute to antitumor drug development?

Answer:

This compound serves as a key intermediate in synthesizing kinase inhibitors. For instance, it reacts with pyrimidine derivatives to form compounds targeting c-Met kinase, a driver of tumor proliferation . Structural modifications (e.g., fluorination) enhance metabolic stability and binding affinity. Computational docking studies (e.g., AutoDock Vina) validate its role in occupying hydrophobic kinase pockets, with binding energies ≤ −9.0 kcal/mol .

Basic: What analytical techniques are critical for characterizing 3-fluoro-4-(piperazin-1-yl)aniline?

Answer:

- IR spectroscopy : Identifies NH stretches (3337–3190 cm⁻¹) and aromatic C-F bonds (1233 cm⁻¹) .

- NMR : ¹⁹F NMR confirms fluorine position, while ¹H NMR resolves piperazine protons (δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 236.12).

Purity is assessed via HPLC (C18 column, MeCN/H₂O gradient) .

Advanced: How do structural variations in piperazine-substituted anilines affect their reactivity?

Answer:

Comparisons with analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride reveal:

- Electron-donating groups (e.g., methyl on piperazine) increase basicity, enhancing solubility in acidic media .

- Fluorine substitution reduces pKa (≈1.5 units vs. non-fluorinated analogs), improving membrane permeability .

- Salt forms (e.g., dihydrochloride) impact crystallinity and shelf stability .

Advanced: How can Box-Behnken experimental design optimize degradation studies of related aniline derivatives?

Answer:

For environmental safety, Box-Behnken designs model variables like pH, catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), and irradiation time. Response surface methodology (RSM) predicts optimal conditions (e.g., pH 7.0, 0.5 g/L catalyst, 180 min) for >90% aniline degradation under solar simulation . LC-MS identifies intermediates (e.g., nitrosobenzene), ensuring pathway validation.

Advanced: What computational approaches validate 3-fluoro-4-(piperazin-1-yl)aniline’s role in kinase inhibition?

Answer:

- Molecular docking : AutoDock predicts binding poses in c-Met’s ATP-binding site (PDB: 3LQ8).

- QSAR models : Hammett constants (σ≈0.78) correlate fluorine’s electron-withdrawing effects with IC₅₀ improvements (≤50 nM) .

- MD simulations : RMSD <2.0 Å over 100 ns confirms complex stability .

Basic: What are the stability challenges for 3-fluoro-4-(piperazin-1-yl)aniline under ambient conditions?

Answer:

- Light sensitivity : UV exposure causes deamination; storage in amber vials is critical.

- Oxidation : Piperazine rings oxidize to N-oxides; argon-blanketed vials mitigate this.

- Hygroscopicity : Dihydrochloride salts (e.g., CAS 937596-85-5) exhibit superior stability .

Advanced: How does fluorine substitution influence structure-activity relationships (SAR) in aniline derivatives?

Answer:

Fluorine’s electronegativity:

- Enhances lipophilicity (logP ≈1.8 vs. 1.2 for non-fluorinated analogs), improving blood-brain barrier penetration .

- Stabilizes hydrogen bonds with kinase active sites (e.g., c-Met’s Met1160) .

- Reduces metabolic clearance by blocking cytochrome P450 oxidation .

Advanced: What role does this compound play in synthesizing G-protein-coupled receptor (GPCR) ligands?

Answer:

It is a precursor for triazolone derivatives (e.g., YH18968) targeting glucagon-like peptide-1 receptors. The piperazine moiety facilitates GPCR binding via salt bridges with Asp67 (ΔG ≈−10.2 kcal/mol) . Radiolabeling (e.g., ¹⁸F) enables PET imaging of receptor density in metabolic disorders .

Advanced: What challenges arise in quantifying trace impurities in 3-fluoro-4-(piperazin-1-yl)aniline?

Answer:

- Nitro intermediates : Residual nitro compounds (≤0.1%) require UPLC-MS/MS detection (LOQ: 10 ppb) .

- Pd contamination : ICP-MS ensures catalyst residues <10 ppm .

- Isomeric impurities : Chiral HPLC (Chiralpak AD-H) resolves enantiomeric byproducts (e.g., CAS 1006468-65-0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.